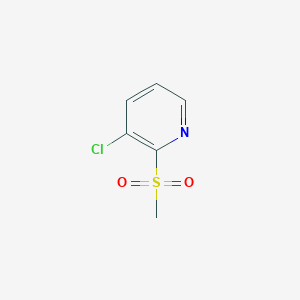

Pyridine, 3-chloro-2-(methylsulfonyl)-

説明

Pyridine, 3-chloro-2-(methylsulfonyl)-, is a heterocyclic aromatic compound featuring a pyridine core substituted with a chlorine atom at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 2-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, agrochemicals, and materials science.

特性

IUPAC Name |

3-chloro-2-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMAWMZBOGVBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-chloro-2-(methylsulfonyl)- typically involves the chlorination of 2-(methylsulfonyl)pyridine. One common method is the reaction of 2-(methylsulfonyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of Pyridine, 3-chloro-2-(methylsulfonyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

Pyridine, 3-chloro-2-(methylsulfonyl)- undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding sulfide derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

科学的研究の応用

Pyridine, 3-chloro-2-(methylsulfonyl)- has several applications in scientific research:

作用機序

The mechanism of action of Pyridine, 3-chloro-2-(methylsulfonyl)- involves its interaction with specific molecular targets. The chlorine atom and the methylsulfonyl group contribute to its reactivity and ability to form stable complexes with various biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The methylsulfonyl group is a strong electron-withdrawing substituent, influencing reactivity, solubility, and binding affinity. Comparisons with related compounds include:

Table 1: Key Properties of Pyridine Derivatives

Key Observations :

- Electron-Withdrawing Groups: Methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups enhance electrophilicity, facilitating nucleophilic substitution reactions .

Spectroscopic and Computational Studies

- Spectroscopy : Pyridine-hydrazone analogs (e.g., CCPEHP in ) are characterized via X-ray diffraction, UV-Vis, and NMR, providing methodologies applicable to 3-chloro-2-(methylsulfonyl)-pyridine .

- Computational Modeling : Quantum chemical calculations (e.g., DFT in ) predict electronic properties, while Topomer CoMFA models optimize pyridine derivatives for enzyme inhibition (e.g., 4-hydroxyphenylpyruvate dioxygenase) .

生物活性

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Pyridine, 3-chloro-2-(methylsulfonyl)- (CAS No. 98626-98-3) is noted for its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Pyridine, 3-chloro-2-(methylsulfonyl)- is characterized by the following chemical structure:

- Molecular Formula: CHClNOS

- Molecular Weight: 195.66 g/mol

- IUPAC Name: 3-chloro-2-(methylsulfonyl)pyridine

The compound features a chlorinated pyridine ring and a methylsulfonyl group, which are crucial for its biological interactions and activities.

The biological activity of Pyridine, 3-chloro-2-(methylsulfonyl)- is primarily attributed to its ability to interact with various biological targets. The chlorine atom and the methylsulfonyl group enhance its reactivity, enabling it to form stable complexes with enzymes and receptors. This interaction can modulate enzyme activity and influence inflammatory pathways, contributing to its observed pharmacological effects .

Antimicrobial Activity

Research has demonstrated that pyridine derivatives exhibit significant antimicrobial properties. Pyridine, 3-chloro-2-(methylsulfonyl)- has been evaluated against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Pseudomonas aeruginosa | 20 | 16 |

| Acinetobacter baumannii | 17 | 32 |

These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa .

Anti-inflammatory Properties

The anti-inflammatory effects of Pyridine, 3-chloro-2-(methylsulfonyl)- have been investigated through in vitro studies. The compound demonstrated a capacity to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests potential applications in treating inflammatory diseases .

Case Studies

-

Study on Antibacterial Efficacy :

A study conducted by researchers evaluated the antibacterial properties of various pyridine derivatives, including Pyridine, 3-chloro-2-(methylsulfonyl)-. The findings indicated that this compound exhibited superior activity against resistant strains of E. coli, making it a candidate for further development in antibiotic therapies . -

Inflammation Model :

In a controlled experiment using a murine model of inflammation, Pyridine, 3-chloro-2-(methylsulfonyl)- was administered to assess its effects on paw edema induced by carrageenan. The results showed a significant reduction in edema compared to the control group, supporting its potential as an anti-inflammatory agent .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。